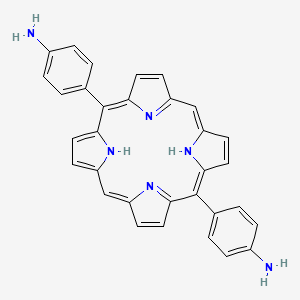

4,4'-(Porphyrin-5,15-diyl)dianiline

Description

Overview of Porphyrin Chemistry and its Significance

Porphyrins are a class of organic, heterocyclic macrocyclic compounds. wikipedia.org They are composed of four modified pyrrole (B145914) subunits, which are interconnected at their α-carbon atoms through methine bridges. wikipedia.org This structure results in a large, conjugated aromatic system, a key feature that gives porphyrins their characteristic strong absorption of light in the visible spectrum, making them deeply colored. wikipedia.org The name "porphyrin" itself is derived from the Greek word for purple. wikipedia.org

The significance of porphyrins is underscored by their widespread presence and critical functions in nature. nih.gov In vertebrates, the iron-containing porphyrin, heme, is an essential component of hemoglobin, responsible for oxygen transport in the bloodstream. wikipedia.org In the plant kingdom, a magnesium-containing porphyrin derivative, chlorophyll, is fundamental to photosynthesis. wikipedia.orginflibnet.ac.in The inherent stability of the porphyrin ring allows these molecules to be found in various organisms and even in the fossil record, serving as important biomarkers. nih.gov

The Unique Role of Amino-Substituted Porphyrins in Chemical Research

The introduction of amino groups onto the porphyrin macrocycle gives rise to amino-substituted porphyrins, a class of compounds with unique and valuable properties for chemical research. These amino functionalities can serve as reactive sites for further chemical modifications, allowing for the covalent attachment of porphyrins to other molecules and materials. This capability is crucial for the development of complex molecular architectures and functional materials. nih.govmdpi.com

Amino-substituted porphyrins are particularly valued for their roles as photosensitizers, fluorescent agents, and catalysts. rsc.org The amino group, while being a weak nucleophile, can participate in conjugation reactions to form amide bonds, a common linkage in both natural and synthetic systems. rsc.org This allows for the integration of the porphyrin's photophysical and catalytic properties into larger molecular assemblies.

Research Context and Importance of 4,4'-(Porphyrin-5,15-diyl)dianiline Systems

Within the diverse family of amino-substituted porphyrins, this compound holds a specific place of interest. This compound features two aniline (B41778) groups attached at the 5 and 15 (meso) positions of the porphyrin ring. This symmetrical substitution pattern influences the electronic properties of the porphyrin core and provides two reactive sites for further functionalization.

The importance of this system lies in its potential as a building block for more complex supramolecular structures and materials. The diamino-functionality allows for the synthesis of polymers and frameworks where the porphyrin unit is an integral part of the backbone. Such materials are of interest for applications in areas like gas storage, catalysis, and optoelectronics. The study of this compound and its derivatives contributes to the fundamental understanding of structure-property relationships in porphyrin-based systems and paves the way for the design of novel functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H24N6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

4-[15-(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |

InChI |

InChI=1S/C32H24N6/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,33-34H2 |

InChI Key |

ZNYXIIVDPGUDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)N)C=C4)N3)N |

Origin of Product |

United States |

Electronic and Photophysical Characterization of 4,4 Porphyrin 5,15 Diyl Dianiline Systems

Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectra of porphyrins are dominated by two main features in the visible and near-ultraviolet regions: the intense Soret band (or B-band) and the weaker Q-bands. researchgate.netjhuapl.edu These arise from π-π* electronic transitions within the 18-π electron aromatic macrocycle. researchgate.net

Soret and Q-Band Features in Amino-Porphyrins

In typical porphyrin systems, the Soret band appears as a strong absorption peak near 400 nm, while the Q-bands are found in the 500-700 nm range. researchgate.netnih.gov For free-base porphyrins, which have a lower D2h symmetry compared to the D4h symmetry of metalloporphyrins, the Q-bands are typically split into four distinct bands. ionicviper.org This is a direct consequence of the removal of degeneracy in the lowest unoccupied molecular orbitals (LUMOs). ionicviper.org The Soret band in free-base porphyrins can also show a split, often resolvable at low temperatures. ionicviper.org The absorption spectra of amino-substituted porphyrins generally retain these characteristic Soret and Q-band features.

Influence of Amino Substituents on Electronic Spectra

The introduction of amino groups at the meso-phenyl positions can lead to noticeable changes in the electronic absorption spectra. Electron-donating groups, such as amino groups, can cause a red-shift in the absorption bands. For instance, the absorption spectrum of 9-amino-2,7,12,17-tetraphenylporphycene, an isomer of porphyrin, displays new, strongly red-shifted bands compared to its parent compound. rsc.orgresearchgate.net This effect is attributed to the perturbation of the porphyrin's π-electron system by the substituent. nih.gov The specific positioning and nature of these substituents can lead to variations in the energies of the frontier molecular orbitals, thereby altering the absorption wavelengths. nih.gov

Emission Spectroscopy and Fluorescence Dynamics

The fluorescence properties of porphyrins are intrinsically linked to their electronic structure and are sensitive to substitutions on the macrocycle and the surrounding environment.

Fluorescence Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (ΦF) and excited-state lifetime (τF) are key parameters that describe the emission process. For many free-base porphyrins, the fluorescence quantum yields are on the order of 10-13%. researchgate.netisuct.ru For example, meso-tetraphenylporphyrin (H2TPP) exhibits a fluorescence quantum yield of 0.11. isuct.ru The introduction of amino acid conjugates to a porphyrin core can have a modest effect on these values. For instance, a series of 5-(4'-aminophenyl)-10,15,20-triphenylporphyrin derivatives conjugated with different amino acids showed fluorescence quantum yields ranging from 0.100 to 0.108. isuct.ru

The fluorescence quantum yields of vacataporphyrin systems, which have fewer nitrogen atoms in the core, have been observed to decrease as the number of nitrogens decreases. rsc.org This is accompanied by a decrease in the excited-state lifetimes. rsc.org This trend can be explained by the energy gap law, where a smaller HOMO-LUMO gap leads to increased non-radiative decay rates. rsc.org

Below is a table summarizing the fluorescence data for some relevant porphyrin compounds.

| Compound | Excitation Wavelength (nm) | Max Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

| H2TPP | 420 | 653, 714 | 0.110 |

| 4a | 420 | 655, 716 | 0.100 |

| 4b | 420 | 656, 716 | 0.108 |

| 4c | 420 | 656, 716 | 0.104 |

| 4d | 420 | 656, 716 | 0.104 |

Table based on data from Synthesis and Photophysical Properties of Low Symmetrical Porphyrin-Amino Acid Conjugates and Their Zn Complexes. isuct.ru

Dual Fluorescence Phenomena in Amino-Porphyrin Analogs

An interesting phenomenon observed in some amino-substituted porphyrin analogs is dual fluorescence. rsc.orgresearchgate.net This is characterized by the appearance of two distinct emission bands. In 9-amino-2,7,12,17-tetraphenylporphycene, dual emission is observed with the relative contributions of the two bands being strongly dependent on the excitation wavelength and temperature. rsc.orgresearchgate.net The gap between the two fluorescence bands in this compound is 84 nm. rsc.orgresearchgate.net This behavior has been attributed to tautomerization in both the ground and excited states, where the amino group selectively lowers the energy of the first excited singlet state of one of the trans tautomers. rsc.orgresearchgate.net In another study, the ortho-amino analogue of the green fluorescent protein (GFP) chromophore also exhibited dual fluorescence, which was attributed to the existence of two isomeric conformations in the excited state: a twisted intramolecular charge transfer (TICT) state and a localized excited (LE) state. bohrium.com

Environmental Effects on Photophysical Properties (e.g., pH-Response, Aggregation)

The photophysical properties of porphyrins are highly susceptible to their local environment. Changes in pH can significantly alter the absorption and emission spectra. Protonation of the inner nitrogen atoms of the porphyrin core at low pH leads to a change in symmetry and a reduction in the number of Q-bands to two, characteristic of a protonated porphyrin. researchgate.net This also results in a single fluorescence band. researchgate.net

Aggregation is another critical factor that influences the photophysical properties of porphyrins. In aqueous media, porphyrins have a strong tendency to aggregate, which often leads to a broadening and red-shifting of the Soret band and quenching of fluorescence. researchgate.netnih.gov This aggregation can be influenced by the concentration of the porphyrin and the nature of the solvent. researchgate.netnih.gov The encapsulation of porphyrins within nanoparticles or their binding to proteins like bovine serum albumin can reduce aggregation and lead to an increase in fluorescence intensity and a sharpening of emission bands. nih.govrsc.org

Excited State Energy Transfer and Relaxation Processes

Upon absorption of light, the porphyrin molecule is promoted to an excited singlet state. From this state, it can relax through several pathways, including fluorescence emission, non-radiative decay, or intersystem crossing to a longer-lived triplet state. This triplet state is crucial for applications like photodynamic therapy and photocatalysis as it can transfer its energy to other molecules.

A key process involving the triplet excited state of porphyrins is the generation of singlet oxygen (¹O₂). This occurs through energy transfer from the porphyrin triplet state to ground-state molecular oxygen (³O₂), which is naturally a triplet. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

For the free-base 5,15-bis(4-aminophenyl)porphyrin, the singlet oxygen quantum yield has been found to be lower than that of its halogenated derivatives, a phenomenon attributed to the "heavy atom effect" which promotes intersystem crossing. nih.gov The incorporation of a metal ion into the porphyrin core also significantly influences the ΦΔ. For instance, the introduction of zinc into a porphyrin macrocycle generally leads to a reduction in the singlet oxygen quantum yield compared to the free-base form. rsc.org Conversely, other metals can enhance this property. This tunability is critical for designing photosensitizers where high singlet oxygen production is desired. nih.govresearchgate.net The generation of singlet oxygen is a major competitive pathway to other de-excitation processes and can be significantly more efficient than the photodecomposition of the porphyrin itself. nih.gov

Table 1: Photophysical Properties of Porphyrin Derivatives

| Compound | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Non-halogenated 5,15-diarylporphyrin | Higher | Lower | nih.gov |

| Halogenated 5,15-diarylporphyrin | Lower | Higher | nih.gov |

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule. nih.gov This phenomenon is highly dependent on the distance between the donor and acceptor (typically within 1-10 nanometers) and the spectral overlap between the donor's emission and the acceptor's absorption. nih.govnih.gov

In conjugates featuring 4,4'-(porphyrin-5,15-diyl)dianiline, the porphyrin unit can serve as an excellent energy acceptor. When covalently linked to a suitable donor molecule, such as a BODIPY (boron-dipyrromethene) dye, efficient FRET can occur. These dyad systems are of interest for creating artificial light-harvesting systems and ratiometric fluorescent sensors. The efficiency of FRET can be precisely controlled by modifying the linker between the donor and acceptor, as well as by selecting donor-acceptor pairs with optimal spectral overlap.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are defined by its ability to undergo reversible oxidation and reduction processes. These properties are intrinsically linked to the energy levels of its frontier molecular orbitals.

The HOMO and LUMO energy levels are critical parameters that govern the electronic and optical properties of a molecule. They can be experimentally determined from electrochemical data, specifically from the onset potentials of oxidation and reduction, respectively, as measured by techniques like cyclic voltammetry.

For porphyrin systems, these energy levels can be tuned by introducing different substituents on the macrocycle or by coordinating different metal ions within the porphyrin core. For example, electron-donating groups, such as the amino groups in this compound, tend to raise the HOMO energy level, making the molecule easier to oxidize. Theoretical calculations have shown that the HOMO-LUMO gap for various porphyrins can be similar, though the positions of functional groups can influence the molecule's reactivity due to steric effects on electronic orbital overlap. researchgate.net

The redox potentials of this compound provide quantitative measures of the ease with which it can donate or accept electrons. Porphyrins typically exhibit two successive one-electron oxidation steps, forming a π-cation radical and then a dication, and two one-electron reduction steps. acs.org

The electron-donating amino substituents on the phenyl rings of this compound influence the redox potentials of the porphyrin core. These amino groups make the porphyrin ring easier to oxidize compared to unsubstituted tetraphenylporphyrin (B126558). The redox potentials are directly correlated with the optoelectronic behavior of the molecule. For instance, a lower oxidation potential (higher HOMO energy) is desirable for applications in dye-sensitized solar cells, where the porphyrin acts as the primary electron donor upon photoexcitation. The introduction of different metal ions can also shift the redox potentials, providing another avenue for tuning the material's properties for specific applications. rsc.orgbowdoin.edu

Table 2: Electrochemical Data for Porphyrin Systems

| Process | Description | Influencing Factors | Reference |

|---|---|---|---|

| Oxidation | Formation of π-cation radical and dication | Electron-donating/withdrawing substituents, central metal ion | acs.orgrsc.org |

| Reduction | Formation of π-anion radical and dianion | Electron-donating/withdrawing substituents, central metal ion | acs.org |

Theoretical and Computational Studies of Photophysics

Computational chemistry, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful insights into the photophysical properties of this compound. These theoretical methods allow for the calculation of molecular structures, electronic properties, and spectroscopic characteristics.

Theoretical studies can accurately predict the geometries of porphyrin molecules, including distortions from planarity. researchgate.net DFT calculations are widely used to determine the HOMO and LUMO energy levels, which generally show good agreement with experimental values derived from electrochemistry. researchgate.net Furthermore, TD-DFT calculations can reproduce the characteristic UV-visible absorption spectra of porphyrins, including the intense Soret band and the weaker Q-bands, by identifying the principal electronic transitions involved.

These computational tools are also invaluable for understanding excited-state dynamics. They can be used to model the pathways of energy relaxation and to rationalize the efficiency of processes like intersystem crossing and FRET. By providing a molecular-level understanding of structure-property relationships, theoretical studies guide the rational design of new porphyrin-based materials with optimized photophysical properties for targeted applications. researchgate.netacs.org

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Investigations

Theoretical calculations, particularly those employing Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TDDFT), are indispensable tools for elucidating the electronic structure and predicting the spectroscopic behavior of porphyrin systems. acs.org While specific, in-depth studies exclusively on this compound are not extensively documented in publicly accessible literature, a wealth of information can be derived from detailed computational analyses of the closely related and more symmetrical 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP). researchgate.netnih.govpdx.edu These studies provide a robust framework for understanding the fundamental electronic properties of the di-substituted analogue.

DFT calculations are crucial for determining the ground-state geometries and molecular orbital (MO) energy levels. The Gouterman four-orbital model is a cornerstone for interpreting the electronic spectra of porphyrins, involving the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). nih.gov In systems like TAPP, the amino-phenyl substituents can significantly influence these frontier orbitals. Specifically, the presence of the electron-donating amino groups tends to elevate the energy of the HOMO, which can reduce the HOMO-LUMO gap and lead to red-shifted absorption bands compared to unsubstituted porphyrins. researchgate.net

TDDFT is employed to calculate the electronic transition energies and intensities, which correspond to the absorption bands observed experimentally (the Soret band and the Q-bands). acs.org The choice of the exchange-correlation functional within the DFT/TDDFT framework is critical for obtaining accurate results. Studies on TAPP have systematically compared different functionals:

Hybrid functionals , such as B3LYP, have been shown to provide a better description of the key spectral features and diprotonation-induced redshifts compared to pure generalized gradient approximation (GGA) functionals like OLYP. researchgate.netpdx.edu

Range-separated functionals , like CAMY-B3LYP, have also been tested, though they did not consistently offer significant improvements over B3LYP for these specific systems. researchgate.netpdx.edu

These computational investigations reveal that the main electronic transitions retain their Gouterman-type character (π → π* transitions), but the aminophenyl groups infuse significant character into the frontier MOs, modulating their energies and influencing the resulting spectra. researchgate.net

Below is a representative table of calculated electronic properties for a free-base tetrakis(p-aminophenyl)porphyrin system, which serves as a model for understanding this compound. The data is based on findings from TDDFT calculations.

| Functional | Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary MO Contribution |

|---|---|---|---|---|

| B3LYP | Qy(0,0) | 669 | 0.019 | HOMO -> LUMO |

| Qx(0,0) | 573 | 0.076 | HOMO-1 -> LUMO | |

| Soret (B) | 438 | 2.79 | HOMO -> LUMO+1 & HOMO-1 -> LUMO | |

| N band | 351 | 0.68 | Mixed higher energy transitions |

Table 1: Representative TDDFT calculated electronic transitions for a model aminophenyl-substituted porphyrin system using the B3LYP functional. The values are illustrative and based on data reported for the closely related H₂[TAPP]. researchgate.net

Modeling of Tautomerism and Excited State Dynamics

The porphyrin macrocycle can exist in different tautomeric forms, most commonly involving the migration of the two inner protons between the four central nitrogen atoms. This NH-tautomerism can be influenced by the peripheral substituents and the molecular environment.

A particularly interesting phenomenon arises upon protonation of the central nitrogen atoms, which can be considered an extreme form of tautomerism. Detailed TDDFT studies on the diprotonated form of TAPP (H₄[TAPP]²⁺) reveal dramatic changes in the electronic and photophysical properties. researchgate.netnih.gov Upon diprotonation, the characteristic purple color of the free-base porphyrin transforms to a brilliant green, which is associated with significant shifts in the absorption spectra. nih.gov

The key findings from the modeling of these systems are:

Hyperporphyrin Effect : The diprotonation of aminophenyl-substituted porphyrins like TAPP leads to a dramatic redshift and intensification of the Q-band. This is in stark contrast to the modest spectral shifts seen in diprotonated tetraphenylporphyrin (H₂[TPP]). researchgate.net This phenomenon, termed the "hyperporphyrin effect," is explained by a strong electronic coupling between the meso-aminophenyl groups and the porphyrin core in the protonated state.

Frontier Orbital Modulation : Computational models show that in the diprotonated species, the HOMO level (an "a₂ᵤ"-type orbital in Gouterman's notation) is significantly raised in energy, while the LUMOs are lowered. researchgate.netnih.gov This pronounced reduction in the HOMO-LUMO gap is the primary cause of the substantial redshift observed in the Q-band. The aminophenyl groups essentially become part of the main chromophore, extending the π-conjugation.

Excited State Dynamics : The excited state dynamics are directly linked to these changes in electronic structure. The significant redshift of the lowest energy Q-transition upon protonation indicates a much lower energy first singlet excited state (S₁). This modulation of excited state energies is crucial for applications in photodynamic therapy and as pH sensors. nih.gov

The modeling of the excited states of both the neutral and protonated forms provides critical insight into the photophysics of these molecules. The strong influence of the aminophenyl substituents, especially in the protonated state, underscores their importance in tuning the electronic properties for specific applications.

Coordination Chemistry and Metallation of 4,4 Porphyrin 5,15 Diyl Dianiline

Synthesis and Characterization of Metal Complexes

The creation and verification of metallated 4,4'-(Porphyrin-5,15-diyl)dianiline derivatives are foundational to their application. This involves precise chemical reactions to insert metal ions and detailed spectroscopic analysis to confirm the successful formation of the desired complexes.

Strategies for Metal Ion Insertion into the Porphyrin Core

The insertion of a metal ion into the porphyrin macrocycle of this compound is a critical step that transforms its properties. A common and effective method for this metallation process involves refluxing the free-base porphyrin with a metal salt in a suitable high-boiling solvent. mdpi.com The choice of solvent is crucial and is often a polar aprotic solvent like N,N-dimethylformamide (DMF), which can facilitate the reaction by dissolving both the porphyrin and the metal salt. mdpi.com

For instance, the synthesis of a copper(II) complex can be achieved by reacting the dianiline porphyrin with copper(II) chloride (CuCl₂) in DMF under reflux. mdpi.com Similarly, palladium(II) complexes can be prepared using a palladium source like bis(benzonitrile)palladium(II) chloride ((C₆H₅CN)₂PdCl₂) in the same solvent. mdpi.com The general strategy relies on the lability of the ligands on the metal salt and the ability of the porphyrin's nitrogen atoms to displace them, forming a stable coordination complex. The reaction mixture is typically heated for several hours to ensure complete metallation. mdpi.com Following the reaction, a purification step, often involving extraction and chromatography, is necessary to isolate the desired metalloporphyrin from unreacted starting materials and byproducts.

The efficiency of metal insertion can be very high, with some metalloporphyrin syntheses achieving yields of up to 99%. researchgate.net Factors that can influence the success and rate of the reaction include the specific metal ion being inserted, the nature of the counter-ions on the metal salt, and the reaction temperature and time.

Spectroscopic Signatures of Metalloporphyrin Formation

The successful incorporation of a metal ion into the porphyrin core of this compound is confirmed through various spectroscopic techniques, with UV-visible (UV-Vis) absorption spectroscopy being one of the most informative.

Upon metallation, the characteristic UV-Vis spectrum of the free-base porphyrin undergoes significant changes. The free-base porphyrin typically exhibits a strong Soret band (or B band) around 400-420 nm and four weaker Q bands in the 500-700 nm region. researchgate.net This four-band Q-system is a hallmark of the D₂h symmetry of the free-base porphyrin. When a metal ion is inserted, the symmetry of the porphyrin macrocycle often increases to D₄h, resulting in a simplification of the Q-band region. researchgate.net Instead of four Q bands, the metalloporphyrin typically displays only two, often labeled as the α and β bands. researchgate.net

For example, a study on 5,15-A₂-type porphyrins showed a shift in the Soret band and a reduction in the number of Q bands upon metallation. researchgate.net This change is a direct consequence of the metal ion coordinating with the four central nitrogen atoms, which alters the electronic structure of the porphyrin.

Nuclear Magnetic Resonance (NMR) spectroscopy also provides definitive evidence of metallation. In the ¹H NMR spectrum of the free-base porphyrin, the inner N-H protons typically appear as a broad singlet at a very high field (negative chemical shift) due to the shielding effect of the porphyrin ring current. Upon metallation, this signal disappears, providing a clear indication that the metal ion has replaced the inner protons.

Further characterization can be achieved using techniques like mass spectrometry, which confirms the molecular weight of the new metalloporphyrin complex, and infrared (IR) spectroscopy, which can show changes in the vibrational modes of the porphyrin ring upon metal insertion.

Influence of Central Metal Ions on Electronic and Photophysical Properties

The identity of the central metal ion in a this compound complex is a key determinant of its electronic and photophysical behavior. nih.govnih.gov By systematically varying the metal, it is possible to fine-tune these properties for specific applications.

The central metal cation has a profound impact on the electronic structure of the porphyrin. nih.gov This influence extends to the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the optical bandgap and redox potentials of the molecule. researchgate.net For instance, incorporating different metal ions such as zinc(II), nickel(II), copper(II), and gold(III) into a porphyrin core leads to distinct electronic properties. researchgate.net

The choice of metal can modulate the molecule's role in an electronic device, allowing it to function as either an electron donor or an acceptor. researchgate.net For example, zinc-porphyrin derivatives tend to have high HOMO levels, while nickel-porphyrins exhibit deeper HOMO energy levels. researchgate.net This ability to engineer the electronic levels is crucial for applications in areas like organic solar cells. researchgate.net

The photophysical properties, including light absorption and emission, are also strongly dependent on the central metal. The nature of the chelated cation can affect the efficiency of light absorption and the pathways for energy dissipation. nih.gov The Gouterman four-orbital model helps to explain the UV-visible spectra of porphyrins, which are dominated by transitions between two nearly degenerate HOMOs and two degenerate LUMOs. researchgate.net However, the presence of a metal with d-orbitals of suitable energy can introduce new electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which can alter the absorption spectrum. researchgate.net

The table below summarizes the effect of different metal ions on the key electronic and photophysical properties of porphyrin complexes.

| Metal Ion | Effect on HOMO Level | Impact on Optical Bandgap | Notable Photophysical Characteristics |

| Zn(II) | High | Generally smaller | Often fluorescent |

| Ni(II) | Deeper (lower energy) | Can be slightly higher | Often non-fluorescent (promotes non-radiative decay) |

| Cu(II) | Intermediate | Ambipolar behavior observed | Can exhibit anti-ferromagnetic coupling in dimers mdpi.com |

| Au(III) | Can act as an acceptor core | Broad absorption | Used in non-fullerene small molecule acceptors researchgate.net |

This tunability through metal ion selection underscores the versatility of this compound as a scaffold for creating photoactive and electronically active materials. nih.govresearchgate.net

Reactivity and Stability of Metallated this compound Derivatives

The reactivity and stability of metallated this compound derivatives are significantly influenced by the nature of the central metal ion. nih.gov This is a critical consideration for the practical application of these materials, as it determines their lifespan and the conditions under which they can operate.

The central metal cation can affect the susceptibility of the porphyrin complex to various chemical reactions. These include demetallation (the loss of the central metal ion), re-metallation (the exchange of one metal ion for another), and oxidation of the porphyrin core. nih.gov The stability of the metalloporphyrin is largely dependent on the strength of the metal-ligand bond and the redox potential of the metal ion.

For example, some metal complexes are more prone to demetallation in acidic conditions than others. The ease of demetallation generally follows the order of the stability of the metal-porphyrin complex. Furthermore, the central metal can influence the reactivity of the porphyrin periphery. Studies on related 5,15-diphenyl metalloporphyrins have shown that the nature of the chelated cation strongly affects intermolecular coupling reactions and the occurrence of side reactions like chlorination and intramolecular cyclization. nih.gov

The following table provides a general overview of how different metal ions can influence the stability of porphyrin complexes.

| Metal Ion | General Stability | Susceptibility to Demetallation | Influence on Reactivity |

| Co(II) | Moderate | Can be susceptible | Can participate in redox catalysis |

| Cu(II) | High | Generally stable | Can influence magnetic interactions in dimers mdpi.com |

| Zn(II) | Moderate | Can be demetallated under acidic conditions | Often used in photochemistry due to its defined redox states |

| Pd(II) | Very High | Highly resistant to demetallation | Promotes certain coupling reactions |

| Pt(II) | Very High | Highly resistant to demetallation | Can enhance electronic communication in dimers mdpi.com |

The choice of the central metal ion is therefore a crucial factor in designing robust and functional materials based on the this compound framework for specific applications.

Supramolecular Assembly and Integration into Advanced Materials

Self-Assembly of 4,4'-(Porphyrin-5,15-diyl)dianiline Derivatives

The self-assembly of porphyrin derivatives is a powerful strategy for organizing these chromophores into well-defined nanostructures with emergent properties. The process is governed by a delicate balance of non-covalent interactions, leading to the formation of aggregates with distinct spectroscopic and morphological characteristics.

Formation of Self-Assembled Structures (e.g., in Micellar Systems)

The amphiphilic nature of certain porphyrin derivatives, or the use of external templates like surfactants, can drive their self-assembly in aqueous media. nih.gov While specific studies on the self-assembly of this compound in micellar systems are not extensively documented, the behavior of structurally related porphyrins provides significant insights. The interaction of porphyrins with surfactants in aqueous solutions can lead to the formation of various supramolecular structures, including porphyrin-surfactant complexes, J- and H-aggregates, and porphyrins solubilized within surfactant micelles. nih.gov

In such systems, the hydrophobic porphyrin core tends to be shielded from the aqueous environment, while the polar aminophenyl groups can interact with the polar head groups of the surfactants or the surrounding water molecules. The type of surfactant (anionic, cationic, or non-ionic) and its concentration relative to the porphyrin concentration play a crucial role in determining the final assembled structure. For instance, the aggregation of some porphyrins can be induced or modulated by the presence of micelles, which can act as templates or scaffolds for the assembly process. nih.govacs.org The formation of porphyrin aggregates can be observed through changes in their UV-visible absorption spectra, where the Soret band may be red-shifted (J-aggregates) or blue-shifted (H-aggregates) upon aggregation. nih.gov

Intermolecular Interactions in Porphyrin Assemblies

The self-assembly of porphyrins is primarily driven by a combination of non-covalent interactions, including:

π-π Stacking: The large, aromatic surface of the porphyrin macrocycle promotes strong π-π stacking interactions, which are a major driving force for aggregation. These interactions can lead to the formation of co-facial (H-aggregates) or slipped-stack (J-aggregates) arrangements. nih.gov

Hydrogen Bonding: The amino groups in this compound can participate in hydrogen bonding, either with other porphyrin molecules, solvent molecules, or surfactant head groups. These interactions can provide directionality and stability to the resulting assemblies.

Hydrophobic Interactions: In aqueous environments, the tendency of the hydrophobic porphyrin core to minimize contact with water is a significant factor driving aggregation.

The interplay of these forces dictates the final morphology of the self-assembled structures, which can range from nanoparticles and nanorods to more complex architectures.

Porphyrin-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.gov The integration of porphyrins into COF architectures has led to the development of materials with exceptional properties for applications in catalysis, sensing, and optoelectronics.

Design and Synthesis of COFs Utilizing Dianiline-Porphyrin Linkers

The synthesis of porphyrin-based COFs typically involves the condensation reaction between a porphyrin building block and a linker molecule. nih.gov The C2v symmetry of this compound makes it a suitable linker for creating two-dimensional (2D) COFs when reacted with appropriate multitopic aldehydes. The most common synthetic route is the formation of imine bonds through the reaction of the amino groups of the dianiline-porphyrin with aldehyde functionalities. nih.gov

The design principles for these COFs involve selecting linkers with appropriate geometry and rigidity to ensure the formation of a crystalline and porous framework. The choice of reaction conditions, such as solvent, temperature, and catalyst, is crucial for obtaining highly crystalline materials. nih.gov

Structural Elucidation and Crystallinity of Porphyrin-COFs

The crystalline nature of porphyrin-COFs is a key feature that distinguishes them from amorphous polymers. The ordered arrangement of the porphyrin units within the framework leads to well-defined pore structures and enhances properties such as charge transport. The crystallinity of these materials is typically confirmed by Powder X-ray Diffraction (PXRD), which shows characteristic diffraction peaks corresponding to the periodic structure.

The structure of porphyrin-COFs can be modeled to determine the stacking mode of the 2D layers, which can be either eclipsed (AA stacking) or staggered (AB stacking). This stacking arrangement has a significant impact on the pore size and the electronic properties of the material. researchgate.net

Table 1: Representative Structural Data for Porphyrin-Based COFs

| COF Name | Porphyrin Building Block | Linker | Pore Size (nm) | Surface Area (m²/g) | Stacking Mode |

| P-COF-1 | 5,15-Di(4-aminophenyl)-10,20-diphenylporphyrin | Terephthaldehyde | ~2.1 | ~1200 | AA |

| P-COF-2 | 5,15-Di(4-aminophenyl)-10,20-di(4-pyridyl)porphyrin | 1,3,5-Triformylbenzene | ~2.5 | ~1500 | AB |

| Zn-P-COF-3 | Zinc(II) 5,15-Di(4-aminophenyl)-10,20-diphenylporphyrin | 2,5-Dimethoxyterephthaldehyde | ~1.9 | ~1050 | AA |

Note: The data in this table is representative and compiled from studies on analogous porphyrin-based COFs. The exact values for COFs derived from this compound may vary.

Tunable Pore Environments and Functionalization within COFs

A significant advantage of porphyrin-COFs is the ability to tune the chemical environment within their pores. This can be achieved through several strategies:

Pre-synthetic Functionalization: By using functionalized porphyrin or linker building blocks, specific chemical groups can be introduced into the pore walls. For example, the incorporation of different metal ions into the porphyrin core can modulate the catalytic or sensing properties of the COF. rsc.org

Post-synthetic Modification: The functional groups within the COF pores can be chemically modified after the framework has been synthesized. This allows for the introduction of a wide range of functionalities tailored for specific applications.

The tunable pore environment allows for the optimization of host-guest interactions, the enhancement of catalytic activity, and the development of selective sensors. The ordered and accessible pores of porphyrin-COFs provide a unique platform for designing advanced materials with precisely controlled properties. researchgate.net

Advanced Research Applications in Chemical Sciences

Chemical Sensors and Sensing Platforms

The distinct photophysical and electrochemical properties of 4,4'-(Porphyrin-5,15-diyl)dianiline and its derivatives make them excellent candidates for the development of chemical sensors. The porphyrin macrocycle offers a rigid and highly conjugated system that can be readily modified, while the appended aminophenyl groups provide sites for further functionalization and interaction with analytes.

Development of Opto-Electronic Chemosensors

Opto-electronic chemosensors leverage changes in the optical and electronic properties of a material upon interaction with a chemical species. Porphyrin-based materials are particularly well-suited for this purpose due to their strong light absorption and fluorescence characteristics. chemimpex.com The electropolymerization of aminophenyl porphyrins, such as the closely related 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, can form uniform, electronically conductive coatings that adhere well to electrode surfaces. worldscientific.com These films exhibit electrochromic properties, meaning their color and light absorption change in response to an electrical potential. worldscientific.com This behavior is fundamental to the development of opto-electronic sensors.

The functional amino groups on this compound allow for its incorporation into larger polymeric structures or for covalent attachment to surfaces, facilitating the fabrication of robust sensing devices. frontierspecialtychemicals.com The strong light absorption and fluorescence of these porphyrin derivatives are advantageous for creating sensitive imaging and diagnostic tools. chemimpex.com

Detection of Metal Ions and Specific Analyte Recognition

The porphyrin core of this compound can act as a chelating agent for various metal ions. This interaction often leads to significant and measurable changes in the compound's spectral properties, forming the basis for colorimetric and fluorescent sensors. mdpi.com While many porphyrins are insoluble in water, the introduction of amino groups can enhance their solubility and facilitate their use in aqueous environments for metal ion detection. mdpi.com

A notable example of specific analyte recognition involves a derivative of the target compound, 5,10-bis(4-aminophenyl)-15,20-diphenylporphyrin, which was modified with 2,2'-dipyridylamine (B127440) (DPA) groups. This modified porphyrin demonstrated selectivity for cadmium (Cd²⁺) ions in aqueous solutions at physiological pH, with a low limit of detection. mdpi.com The interaction with Cd²⁺ was rapid, occurring in less than five minutes, and reversible with the addition of EDTA. mdpi.com This highlights the potential for designing highly specific sensors based on the this compound framework.

Table 1: Porphyrin-Based Metal Ion Detection

| Porphyrin Derivative | Target Analyte | Detection Method | Key Finding |

|---|---|---|---|

| 5,10-bis(4-aminophenyl)-15,20-diphenylporphyrin modified with DPA | Cd²⁺ | Fluorescence | Selective and reversible detection in aqueous solution at physiological pH. mdpi.com |

| 5,10,15,20-tetrakis(p-sulfonatophenyl) porphyrin (TPPS) | Cd²⁺ | Optical Fiber Sensor | Sensitive and selective detection in aqueous solution. mdpi.com |

Gas Sensing and Volatile Organic Compound (VOC) Detection

Porphyrin-based materials are appealing for the optical sensing of volatile organic compounds (VOCs) due to their exceptional optical and binding properties, as well as their chemical and photostability. researchgate.net The interaction of VOCs with porphyrin films can induce changes in their absorption spectra, which can be monitored for sensing applications. researchgate.net Metalloporphyrins, in particular, are excellent hosts for VOCs that are Lewis bases, as these compounds readily bind to the central metal ion. researchgate.net

While specific studies on this compound for VOC detection are not extensively documented, research on related aminophenyl porphyrins, such as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), indicates their utility in this area. nih.gov TAPP-based sensors have shown the ability to detect minute traces of gases, undergoing distinct color or fluorescence changes upon interaction with specific analytes. mdpi.com This capability makes them valuable for environmental monitoring. mdpi.com

pH Sensing Mechanisms and Response Optimization

A chemically modified platinum electrode coated with poly[tetra(4-aminophenyl)porphyrin], a polymer derived from a close analog of the subject compound, has been successfully employed as a potentiometric pH sensor. nih.gov This sensor exhibits a linear response over a wide pH range of 1.5 to 13.7, with a slope of 55 mV/pH unit at 20°C. nih.gov A key advantage of this sensor is its considerable resistance to erosion by hydrofluoric acid and to interference from coexisting redox couples, demonstrating its robustness. nih.gov The sensor has proven effective for both direct pH measurements and for indicating the end-point in potentiometric titrations of hydrofluoric acid with sodium hydroxide. nih.gov

Design of Multisensor Arrays and Cross-Selective Receptors

The development of multisensor arrays allows for the simultaneous detection of multiple analytes. Porphyrins are well-suited for this application due to the ease with which their periphery can be modified to create a family of related compounds with varying selectivities. While direct applications of this compound in multisensor arrays are not widely reported, the principles have been demonstrated with other porphyrin systems. The ability to functionalize the amino groups of this compound provides a pathway to synthesize a library of derivatives, each with a slightly different affinity for various analytes. This library could then be integrated into a sensor array for complex mixture analysis.

Catalysis and Electrocatalysis

The catalytic and electrocatalytic properties of porphyrins and their metal complexes are well-established. The aminophenyl groups of this compound can play a crucial role in enhancing these properties.

Electropolymerized films of poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) and its cobalt derivative (pCoTAPP) have been shown to be effective electrocatalysts and photoelectrocatalysts for the two-electron reduction of oxygen to produce hydrogen peroxide. researchgate.net On glassy carbon electrodes, the oxygen reduction potentials were significantly improved with the porphyrin films compared to the bare electrode. researchgate.net When tested as photosynthetic electrocatalysts, pCoTAPP demonstrated higher turnover numbers than pTAPP, with both showing high initial Faradaic efficiencies of around 50%. researchgate.net

Furthermore, metal complexes of aminophenyl porphyrins have been investigated for their catalytic activity in mineralization reactions. For instance, copper and iron complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, covalently bonded to a silica (B1680970) aerogel matrix, have been used to catalyze the oxidation of phenol (B47542) and chlorophenols with hydrogen peroxide under neutral conditions. mdpi.com These hybrid aerogel catalysts were highly compatible with aqueous environments and effectively converted the pollutants into less harmful carboxylic acids. mdpi.com

Table 2: Electrocatalytic and Catalytic Performance of Aminophenyl Porphyrins

| Catalyst | Reaction | Key Performance Metric |

|---|---|---|

| pTAPP | Two-electron oxygen reduction | Turnover numbers of 5-6; Initial Faradaic efficiency ~50%. researchgate.net |

| pCoTAPP | Two-electron oxygen reduction | Turnover numbers of 14-23; Initial Faradaic efficiency ~50%. researchgate.net |

Photocatalytic Applications (e.g., Nitrogen Fixation)

The conversion of atmospheric nitrogen into ammonia (B1221849), known as nitrogen fixation, is a critical process for sustaining life, and developing artificial systems that can mimic this reaction under ambient conditions is a major scientific goal. Porphyrin-based molecules, including derivatives like this compound, are being investigated for their potential in the photo- and electrocatalytic nitrogen reduction reaction (NRR). nih.gov The planar structure of the porphyrin core is advantageous for the interaction with and activation of dinitrogen at a coordinated metal center. nih.gov

While direct studies on this compound for NRR are emerging, research on related metal-porphyrin complexes provides significant insights. For instance, the introduction of substituents on the porphyrin ring has been shown to modulate the catalytic activity. In one study, the presence of hydrophilic chains on a tetraphenylporphyrin (B126558) scaffold significantly enhanced ammonia yields and Faradaic efficiencies in electrochemical NRR, underscoring the importance of the catalyst's microenvironment. nih.govresearchgate.net The aniline (B41778) groups in this compound can be expected to influence the electronic properties of a central metal atom, thereby affecting its ability to bind and reduce nitrogen. Furthermore, these amino groups offer sites for further functionalization, allowing for the tuning of the catalyst's solubility and interaction with the reaction medium.

Organic Catalytic Reactions Facilitated by Porphyrin-Dianiline Systems

Porphyrins and their metal derivatives are well-established catalysts for a variety of organic transformations, owing to their ability to mimic the function of heme-containing enzymes like cytochrome P-450. mdpi.com These reactions often involve oxidation, such as the epoxidation of olefins and the oxidation of alcohols to carbonyl compounds. mdpi.comresearchgate.net The excited states of porphyrins are both potent oxidants and reductants compared to their ground states, enabling them to participate in both oxidative and reductive quenching cycles in photoredox catalysis. beilstein-journals.org

The this compound framework is particularly interesting in this context. The electron-donating aniline groups can modulate the redox potentials of the porphyrin core, making it a more efficient electron donor in its excited state. This property is crucial for initiating catalytic cycles, for instance, through the formation of an aryl radical from a diazo compound via single electron transfer (SET) from the excited porphyrin. beilstein-journals.org While specific applications of this compound in large-scale organic synthesis are still under exploration, the fundamental principles of porphyrin-catalyzed reactions suggest its potential in various transformations.

Below is a table illustrating the potential of porphyrin-based systems in photocatalytic organic reactions, which can be extrapolated to systems involving this compound.

| Reaction Type | Porphyrin Catalyst Type | Substrate | Product | Yield (%) | Reference |

| Oxidative Hydroxylation | Sn(IV) Porphyrin MOF | Arylboronic Acids | Phenols | 83-96 | beilstein-journals.org |

| Dehalogenation | Thiaporphyrin | α-Bromoacetophenones | Acetophenones | 75-98 | beilstein-journals.org |

| Cycloaddition | Porphyrin-based MOF | Epoxides and CO2 | Cyclic Carbonates | - | beilstein-journals.org |

This table presents data for analogous porphyrin systems to illustrate the catalytic potential.

Electrocatalytic Performance and Active Site Engineering

In the realm of electrocatalysis, porphyrin-based materials are valued for their well-defined metal-N4 coordination sites, which are central to their catalytic activity. nih.gov The engineering of these active sites through the modification of the porphyrin ligand is a key strategy for enhancing performance in reactions such as the oxygen reduction reaction (ORR), carbon dioxide reduction reaction (CO2RR), and NRR. nih.govnih.gov

The structure of this compound allows for precise control over the electronic environment of a coordinated metal center. The electron-donating nature of the aniline substituents can increase the electron density at the metal, which can, in turn, influence the binding and activation of small molecules. For instance, in the context of CO2RR, modifying the substituents on a copper porphyrin has been shown to alter the reaction's selectivity and efficiency by tuning the electronic structure of the Cu active site. labinsights.nl The aniline groups in this compound can be protonated or functionalized, offering a dynamic way to modulate the catalyst's properties and the local reaction environment. The development of porphyrin-based organic frameworks (POFs) represents another avenue for leveraging these molecular catalysts, where the defined porosity and high density of active sites can lead to superior electrocatalytic performance. nih.gov

Structure-Activity Relationships in Porphyrin-Dianiline Catalysts

In the case of this compound, the aniline groups at the 5 and 15 positions significantly influence its properties. These substituents can affect the planarity of the porphyrin macrocycle, which in turn can impact intermolecular interactions and charge transport in the solid state. Studies on 5,15-dialkyl-substituted porphyrins have shown that the length of the alkyl chains affects the molecular ordering and charge mobility. rsc.orgresearchgate.net Similarly, the aniline groups can dictate the packing of the molecules in a thin film, influencing the efficiency of charge transport in electronic devices.

Furthermore, the electronic character of the aniline substituents has a profound effect on the photophysical and electrochemical properties of the porphyrin. The electron-donating nature of the aniline groups can lower the oxidation potential of the porphyrin, making it a better electron donor in photoinduced electron transfer reactions. nih.gov This modulation of the electronic structure is key to its function in both photocatalytic and electrocatalytic applications.

The following table summarizes the key structural features of this compound and their expected impact on its catalytic activity.

| Structural Feature | Influence on Properties | Potential Impact on Catalytic Activity |

| Porphyrin Core | Light absorption, redox activity, metal coordination | Central platform for catalytic reactions, photosensitizer |

| Aniline Substituents | Electron-donating, sites for functionalization | Modulation of redox potentials, tuning of solubility and local environment |

| 5,15-Substitution Pattern | Linear geometry, influences molecular packing | Anisotropic charge transport, formation of ordered assemblies |

Fundamental Contributions to Energy Conversion Systems

The unique photophysical properties of porphyrins make them ideal candidates for fundamental studies in energy conversion, particularly in systems that aim to mimic natural photosynthesis.

Insights into Artificial Photosynthesis Mimicry

Artificial photosynthesis seeks to replicate the natural processes of light harvesting, charge separation, and catalysis to produce chemical fuels. Porphyrin-based systems have been instrumental in the development of models for the photosynthetic reaction center. Multi-porphyrin arrays have been synthesized to mimic the efficient energy transfer from antenna chromophores to a reaction center.

In this context, this compound can serve as a core component in donor-acceptor systems. The porphyrin can act as the photosensitizer, absorbing light and initiating an electron transfer process. The aniline moieties can function as built-in electron donors, facilitating charge separation upon photoexcitation. By covalently linking this molecule to an electron acceptor, it is possible to construct a system that undergoes light-induced charge separation, a key step in photosynthesis.

Charge Separation and Transport Mechanisms

The efficiency of any light-driven energy conversion system hinges on the dynamics of charge separation and recombination. In donor-acceptor conjugates based on porphyrins, photoexcitation of the porphyrin is followed by electron transfer, generating a charge-separated state. A critical challenge is to prolong the lifetime of this state to allow for productive chemistry to occur, while minimizing charge recombination. nih.gov

Systems involving porphyrins linked to electron-donating groups like aniline have been studied to understand the factors governing charge separation. In such "push-pull" systems, the porphyrin can act as an electron acceptor in the initial photoinduced event. nih.gov The presence of the aniline donor helps to stabilize the resulting positive charge (hole), potentially slowing down charge recombination. Studies on related porphyrin-donor conjugates have shown that the nature of the porphyrin (free-base vs. zinc) and the secondary electron donor can significantly influence the stability of the charge-separated state. nih.gov The linear arrangement of the aniline groups and the porphyrin core in this compound also makes it an interesting model for studying directional charge transport in molecular wires. The investigation of charge transport in thin films of related 5,15-disubstituted porphyrins has provided valuable insights into how molecular structure dictates charge mobility. rsc.orgresearchgate.net

The table below outlines the key parameters in charge separation dynamics for porphyrin-based systems, which are relevant for understanding the behavior of this compound.

| Process | Description | Key Influencing Factors |

| Light Absorption | Excitation of the porphyrin to a higher energy state | Molar absorptivity, spectral range |

| Charge Separation | Electron transfer from a donor to an acceptor | Driving force, electronic coupling, solvent polarity |

| Charge Recombination | Return to the ground state, an energy-wasting process | Distance between charges, spin state of the charge-separated pair |

| Charge Transport | Movement of charge through a material | Molecular packing, intermolecular orbital overlap |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of meso-substituted porphyrins, including 4,4'-(Porphyrin-5,15-diyl)dianiline, has traditionally faced challenges such as harsh reaction conditions and the formation of statistical mixtures of porphyrins, complicating purification. researchgate.net Modern methodologies are moving towards more rational, high-yield syntheses that offer precise control over the final structure.

A key advancement is the use of dipyrromethane-based strategies. nih.govacs.org These methods involve the acid-catalyzed condensation of a dipyrromethane with a dipyrromethane-dicarbinol, followed by oxidation. nih.govacs.org Researchers have optimized reaction parameters such as solvent, temperature, and acid concentration to achieve yields ranging from 14% to 40% while minimizing scrambling of the meso-substituents. nih.govacs.org For instance, conducting the condensation at room temperature in acetonitrile (B52724) with trifluoroacetic acid (TFA) for a short duration has proven effective for aryl-substituted dipyrromethanes. nih.govacs.org Another established approach is the Lindsey synthesis, which involves the condensation of an aldehyde with pyrrole (B145914) under mild acidic conditions, followed by oxidation. researchgate.netresearchgate.net For 5,15-A2 type porphyrins, yields between 23% and 35% have been reported. researchgate.net

| Synthetic Method | Key Precursors | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Dipyrromethane Condensation | Dipyrromethane & Dipyrromethane-dicarbinol | Acetonitrile, TFA, Room Temperature | 14-40% | nih.govacs.org |

| Lindsey Synthesis | Aldehyde & Pyrrole | Acid catalyst (e.g., TFA), CH2Cl2, followed by oxidation (e.g., DDQ) | 23-35% | researchgate.net |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships in this compound and its derivatives relies on a suite of advanced characterization techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, UV-visible absorption spectroscopy, and mass spectrometry, which confirm the molecular structure and basic photophysical properties. researchgate.net

Emerging research directions involve the application of more sophisticated techniques to probe the molecule's dynamic behavior and electronic structure in greater detail.

Transient Absorption Spectroscopy: This technique can be used to study the excited-state dynamics, revealing pathways of energy and electron transfer on femtosecond to microsecond timescales.

Single-Molecule Spectroscopy: By isolating individual molecules, this method eliminates ensemble averaging, providing clear insights into the distribution of properties and behaviors within a sample.

Atomic Force Microscopy (AFM): AFM provides morphological and textural information about thin films and aggregates, which is crucial for understanding how these molecules organize on surfaces. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural data, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering a foundational understanding of the molecule's solid-state packing. mdpi.com

These advanced techniques, when used in combination, provide a comprehensive picture of the molecule's behavior from the single-molecule level to bulk material, which is essential for its application in electronic and photonic devices.

Rational Design and Computational Prediction for Enhanced Functionality

Computational chemistry has become an indispensable tool for the rational design of new porphyrin-based materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the structural, electronic, and optical properties of molecules like this compound before they are synthesized. pku.edu.cnaip.orgresearchgate.net

Researchers use these computational approaches to:

Optimize Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure of the porphyrin, including the planarity of the macrocycle and the torsion angles of the meso-phenyl groups. mdpi.comaip.org

Predict Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's electrochemical behavior and its potential as an electron donor or acceptor. aip.org

Simulate Absorption Spectra: TD-DFT calculations can simulate the UV-visible absorption spectrum, predicting the positions and intensities of the characteristic Soret and Q bands. pku.edu.cn This allows for a direct comparison with experimental data and helps to understand how different functional groups influence the optical properties. pku.edu.cnaip.org

By systematically modifying the structure of this compound in silico—for example, by adding different electron-donating or -withdrawing groups to the aniline (B41778) moieties—scientists can pre-screen candidates with enhanced properties for specific applications, such as improved light-harvesting or charge-transfer characteristics. aip.org This computational-first approach accelerates the discovery of new functional materials and reduces the need for time-consuming trial-and-error synthesis.

| Computational Method | Predicted Property | Significance for Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, HOMO/LUMO Energies | Predicts stability and electrochemical behavior. | mdpi.comaip.org |

| Time-Dependent DFT (TD-DFT) | UV-Visible Absorption Spectra | Guides synthesis towards materials with desired optical properties. | pku.edu.cnresearchgate.net |

Exploration of New Material Architectures and Hybrid Systems

The true potential of this compound is realized when it is incorporated as a building block into larger, functional material systems. The terminal aniline groups provide reactive sites for polymerization or covalent linkage into extended frameworks.

Porous Organic Polymers: The dianiline functionality makes this porphyrin an ideal monomer for creating porous materials such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials possess high surface areas and ordered pore structures, making them promising for applications in gas storage and separation, including carbon dioxide capture. researchgate.net

Hybrid Tapes and Wires: Researchers are exploring the synthesis of highly conjugated porphyrin hybrid tapes. rsc.orgresearchgate.net These structures, which can be formed through methods like Suzuki-Miyaura cross-coupling reactions, exhibit remarkable stability and strong absorption bands in the near-infrared (NIR) region, making them suitable for molecular electronics and nonlinear optics. rsc.orgresearchgate.net

Porphyrin Dyads and Arrays: The molecule can be linked to other photo- or electro-active units to form dyads or larger arrays. pdx.eduresearchgate.net For instance, connecting it to an electron-accepting porphyrin could create a system for photoinduced charge separation, a key process in artificial photosynthesis and photovoltaics. pdx.edu

Surface Modification: The aniline groups can be used to anchor the porphyrin to surfaces, such as semiconductor nanoparticles (e.g., TiO₂), to create sensitized electrodes for use in dye-sensitized solar cells. pdx.edu

The future in this area lies in the precise, bottom-up construction of these complex architectures to achieve synergistic properties that surpass those of the individual molecular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.